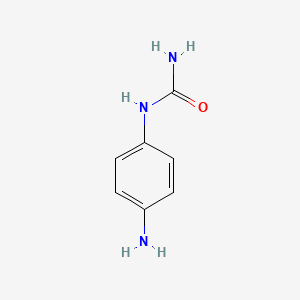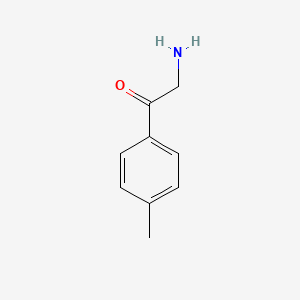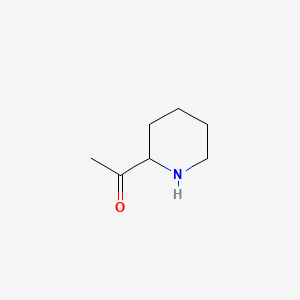
1-(Piperidin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-2-yl)ethanone is a compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components of many pharmaceuticals and have a wide range of biological activities .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a new series of heterocyclic compounds containing both tetrazoles and piperidine nuclei were synthesized by treating the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile .Molecular Structure Analysis
The molecular structure of 1-(Piperidin-2-yl)ethanone consists of a piperidine ring attached to an ethanone group . The molecular formula is C7H14ClNO, and the average mass is 163.645 Da .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
- Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
- They play a significant role in the pharmaceutical industry .
- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug synthesis, various intra- and intermolecular reactions are used to form various piperidine derivatives .
- The outcomes also vary widely. For instance, piperidine derivatives have shown promising results in treating various conditions, from cancer to Alzheimer’s disease .
- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoreactive probes .
- These probes are used to differentiate the binding sites of noncompetitive GABA receptor antagonists .
- The method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .
- The results of these studies have helped to better understand the functioning of GABA receptors .
Pharmaceutical Industry
Synthesis of Photoreactive Probes
- Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
- The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
- Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
- Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
- For example, Piperine, Evodiamine, Matrine, Berberine, and Tetrandine have shown promising results .
- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoactive a-mannosides and mannosyl peptides .
Antioxidant Action
Anti-Cancer and Anti-Metastatic Effects
Synthesis of Photoactive a-Mannosides and Mannosyl Peptides
Inactivators of Human Cytochrome P450 2B6
- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoaffinity labeled fusidic acid analogues .
- These analogues are used to study the binding sites of fusidic acid, a powerful antibiotic .
- 1-Trifluoroacetyl piperidine has also been used in the synthesis of hydroxyamides .
- These compounds have shown promising results as anticonvulsants .
- Chalcone derivatives, which can be synthesized from piperidine, showed activity as antiviral and anti-HIV agents .
- Chalcone derivatives also showed activity as antimalarial, antileishmanial, and anti-tubercular agents .
- Piperidine derivatives have displayed a wide range of biological activities, including antihypertensive and antimicrobial activities .
Synthesis of Photoaffinity Labeled Fusidic Acid Analogues
Synthesis of Hydroxyamides as Anticonvulsants
Antiviral and Anti-HIV Activities
Antimalarial, Antileishmanial, and Anti-tubercular Agents
Antihypertensive and Antimicrobial Activities
Anticonvulsant and Anti-inflammatory Activities
Safety And Hazards
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .
Propiedades
IUPAC Name |
1-piperidin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKZOSFNVMLJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339765 |
Source


|
| Record name | 2-Acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-2-yl)ethanone | |
CAS RN |
97073-22-8 |
Source


|
| Record name | 2-Acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

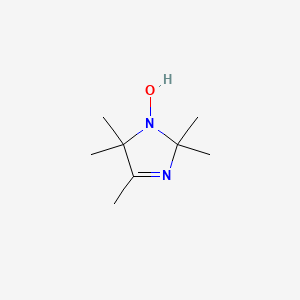
![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
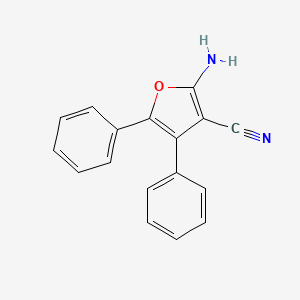


![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)
